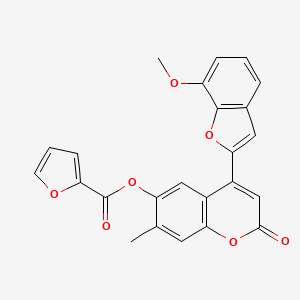

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C24H16O7 and its molecular weight is 416.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 416.08960285 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate is a complex organic molecule that belongs to the class of benzofuran and chromenone derivatives. These types of compounds have garnered significant attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this specific compound, focusing on its potential anticancer, anti-inflammatory, and antioxidant properties, as well as its structure–activity relationships (SAR).

The molecular formula for this compound is C24H21O7, with a molecular weight of approximately 435.4 g/mol. The structural complexity arises from the fusion of benzofuran and chromenone moieties, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C24H21O7 |

| Molecular Weight | 435.4 g/mol |

| CAS Number | 898429-93-1 |

Anticancer Activity

Several studies have indicated that benzofuran derivatives possess significant anticancer properties. For instance, structure–activity relationship (SAR) studies have shown that modifications at specific positions on the benzofuran ring can enhance cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by interacting with key regulatory proteins such as p53 and caspases. This interaction can lead to cell cycle arrest and subsequent cell death.

- In Vitro Studies : In vitro testing has demonstrated that related benzofuran compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, a derivative with a similar structure showed an IC50 value of 5 μM against K562 leukemia cells, indicating potent anticancer activity .

- Case Study : A study involving a series of benzofuran analogues found that those with specific substitutions exhibited improved activity against human breast cancer MCF-7 cells, with IC50 values significantly lower than those of standard chemotherapeutics .

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant activities of this compound are also noteworthy:

- Anti-inflammatory Mechanism : The compound may inhibit the production of pro-inflammatory cytokines by modulating pathways such as NF-kB, which plays a crucial role in inflammatory responses.

- Antioxidant Activity : It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is particularly important in preventing cellular damage associated with chronic diseases.

Structure–Activity Relationships (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

- Key Functional Groups : The presence of methoxy groups and the arrangement of the benzofuran and chromenone moieties are critical for activity.

- Substitution Patterns : Modifications at the C-2 position or introduction of halogen groups can significantly increase cytotoxicity and selectivity towards cancer cells .

Comparative Analysis with Related Compounds

To further understand the biological potential of this compound, it is beneficial to compare it with other known derivatives:

Scientific Research Applications

Applications in Scientific Research

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

- Anti-inflammatory Activity : It may inhibit pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.

- Antioxidant Activity : The compound can scavenge free radicals and enhance antioxidant enzyme levels.

- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells by interacting with specific molecular targets like p53 or caspases.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate in the preparation of more complex organic molecules, facilitating the development of novel compounds with desired biological activities.

Material Science

The structural properties of this compound allow for potential applications in material science, particularly in developing new materials with specific optical or electronic properties.

Case Studies and Research Findings

- Anti-inflammatory Studies : Research has demonstrated that derivatives of this compound exhibit significant inhibition of inflammatory markers in vitro, suggesting a pathway for therapeutic applications in chronic inflammatory diseases.

- Antioxidant Activity Assessment : Various assays have shown that the compound effectively reduces oxidative stress markers in cellular models, supporting its use as a potential antioxidant agent.

- Cancer Cell Line Studies : In vitro studies on cancer cell lines have indicated that this compound can induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent.

Properties

IUPAC Name |

[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O7/c1-13-9-20-15(11-19(13)31-24(26)18-7-4-8-28-18)16(12-22(25)29-20)21-10-14-5-3-6-17(27-2)23(14)30-21/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUXHQHHQXOGNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC(=O)C3=CC=CO3)C(=CC(=O)O2)C4=CC5=C(O4)C(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.